N-(4-chlorophenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a pyrazolylidene moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE
- N-(4-FLUOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H23ClN4O3S |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-4-11-22(14-17(16)2)30-25(31)24(18(3)28-30)15-27-20-9-12-23(13-10-20)34(32,33)29-21-7-5-19(26)6-8-21/h4-15,28-29H,1-3H3 |
InChI Key |
WOBLLEQATXPRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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